molecular formula C22H33NO2 B1205581 Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-

Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-

Cat. No. B1205581
M. Wt: 343.5 g/mol
InChI Key: BGZNEAVTIQGRHL-SHOKWQLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cuauchichicine is a kaurane diterpenoid.

Scientific Research Applications

1. Crystal Structure and Stability

  • An X-ray crystal structure determination of veatchine revealed the coexistence of molecules differing in configuration at one of seven asymmetric carbon atoms, demonstrating the stability of both forms and accounting for certain peaks in magnetic resonance spectra (De Camp & Pelletier, 1977).

2. Chemical Transformation Studies

  • The chemical conversion of trichokaurin into various compounds, including veatchine, has been achieved. This study provides insights into the structural transformation and synthesis pathways of veatchine (Fujita et al., 1969).

3. Microbiological Preparation and Biotransformation

  • The biotransformation of 15-oxo-cnt-kaur-16-cne with the fungus Gibberella fujikuroi resulted in various derivatives, demonstrating the role of microbial processes in modifying veatchine-like structures (Fraga et al., 1995).

4. NMR Spectroscopy Analysis

  • Studies on 13C nuclear magnetic resonance spectroscopy of veatchine-type alkaloids provided comprehensive structural information, useful in the structure determination of new C20-diterpenoid alkaloids (Mody & Pelletier, 1978).

5. Stereoselective Synthesis

  • The stereoselective synthesis of neuroprotective analogues based on veatchine has been described, highlighting its potential in medicinal chemistry (van de Sande & Gais, 2007).

properties

Product Name

Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,2S,5S,6R,8R,11R,12R,18S)-6,12-dimethyl-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-one

InChI

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h14-17,19H,3-13H2,1-2H3/t14-,15+,16-,17-,19+,20+,21-,22+/m1/s1

InChI Key

BGZNEAVTIQGRHL-SHOKWQLJSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC[C@@H]3[C@@](C2)(C1=O)CC[C@H]4[C@@]35CCC[C@]4(CN6[C@H]5OCC6)C

Canonical SMILES

CC1C2CCC3C(C2)(C1=O)CCC4C35CCCC4(CN6C5OCC6)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-
Reactant of Route 2
Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-
Reactant of Route 3
Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-
Reactant of Route 4
Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-
Reactant of Route 5
Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-
Reactant of Route 6
Veatchine,15-deoxy-16,17-dihydro-15-oxo-, (16-beta,20S)-

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